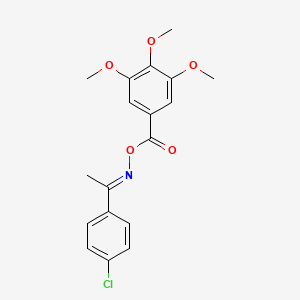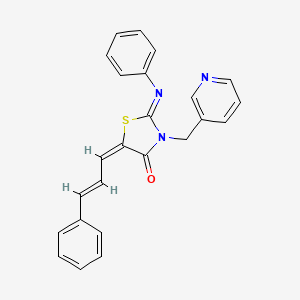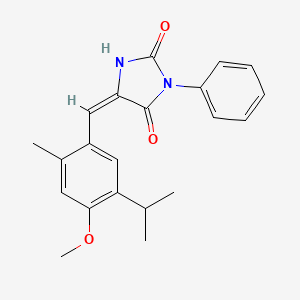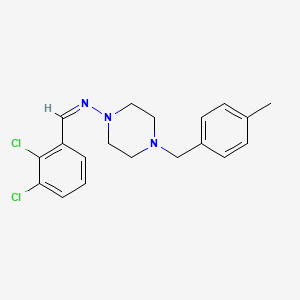
1-(4-chlorophenyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)ethanone O-(3,4,5-trimethoxybenzoyl)oxime, commonly known as TBOEP, is a chemical compound that is widely used in various industrial applications. TBOEP is classified as an organophosphate ester and is commonly used as a flame retardant in plastics, textiles, and other materials. In recent years, TBOEP has gained attention in the scientific community due to its potential health effects and environmental impact.
Aplicaciones Científicas De Investigación
TBOEP has been extensively studied in the scientific community due to its potential health effects and environmental impact. The compound has been shown to have endocrine-disrupting properties and has been linked to adverse health effects in humans and animals. TBOEP has also been found in various environmental matrices, including air, water, and soil, indicating its widespread use and potential for environmental contamination.
Mecanismo De Acción
TBOEP acts as an endocrine disruptor by interfering with the normal functioning of the endocrine system. The compound has been shown to bind to estrogen receptors and disrupt the normal signaling pathways, leading to adverse health effects. TBOEP has also been shown to affect the thyroid hormone system, which can lead to developmental and reproductive issues.
Biochemical and Physiological Effects:
TBOEP has been linked to a wide range of adverse health effects, including developmental and reproductive issues, neurotoxicity, and carcinogenicity. The compound has been shown to affect the normal functioning of the endocrine system, leading to disruptions in hormone signaling and adverse health effects. TBOEP has also been found to have neurotoxic effects, leading to cognitive impairment and behavioral changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBOEP has several advantages for use in lab experiments, including its ability to act as an endocrine disruptor and its widespread use in various industrial applications. However, there are also limitations to its use, including its potential for environmental contamination and its adverse health effects on humans and animals.
Direcciones Futuras
There are several future directions for research on TBOEP, including its potential for environmental contamination and its adverse health effects on humans and animals. Further research is needed to understand the mechanisms of action of TBOEP and its potential for endocrine disruption. Additionally, research is needed to develop alternative flame retardants that are safer for human health and the environment.
Métodos De Síntesis
TBOEP is synthesized through the reaction of 1-(4-chlorophenyl)ethanone with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out at room temperature. After the reaction is complete, the product is purified through column chromatography or recrystallization.
Propiedades
IUPAC Name |
[(E)-1-(4-chlorophenyl)ethylideneamino] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-11(12-5-7-14(19)8-6-12)20-25-18(21)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,1-4H3/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOGBBDELITAHV-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC(=C(C(=C1)OC)OC)OC)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC(=C(C(=C1)OC)OC)OC)/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
({[(1E)-1-(4-chlorophenyl)ethylidene]amino}oxy)(3,4,5-trimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{N-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B5913080.png)
![N-(3-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-3-fluorobenzamide](/img/structure/B5913082.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B5913087.png)
![N-(3-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5913091.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5913103.png)
![2-(2-chloro-4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-methoxyphenoxy)acetamide](/img/structure/B5913105.png)
![5-methyl-N'-[(3-methyl-2-thienyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5913112.png)

![2-{2-chloro-4-[(2,5-dioxo-1-phenyl-4-imidazolidinylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B5913133.png)

![5,6-diphenyl-2-(2-thienylmethylene)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5913148.png)


